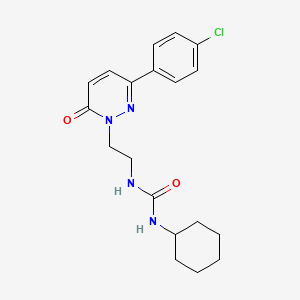![molecular formula C27H31N7O B2952536 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021025-64-8](/img/structure/B2952536.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
A significant area of research for derivatives of pyrazolo[3,4-d]pyrimidin is their anticancer properties. Studies have synthesized and evaluated novel pyrazolopyrimidines derivatives, exploring their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds have demonstrated potential as anticancer and anti-5-lipoxygenase agents, providing a foundation for further exploration into their mechanism of action and potential therapeutic applications in oncology (Rahmouni et al., 2016).
Antimicrobial and Antiviral Properties
The benzamide-based derivatives, including the pyrazolo[3,4-d]pyrimidin moiety, have shown remarkable anti-influenza virus activity, specifically against the H5N1 subtype. This highlights their potential as antiviral agents, offering a new avenue for the development of treatments against avian influenza and possibly other viral infections (Hebishy et al., 2020).
Anti-inflammatory Properties
Another explored application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of anti-inflammatory drugs. Some derivatives have been identified to exhibit significant anti-inflammatory activity without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for the treatment of inflammatory conditions (Auzzi et al., 1983).
Enzyme Inhibition for Neuroinflammation Imaging
Derivatives of pyrazolo[3,4-d]pyrimidin have also been synthesized for potential use as PET imaging agents, targeting the IRAK4 enzyme in neuroinflammation. This application is particularly relevant for the diagnosis and monitoring of neurodegenerative diseases, offering a non-invasive method to study inflammatory processes in the brain (Wang et al., 2018).
Mecanismo De Acción
Target of Action
The compound is structurally related to benzylpiperazine , a class of compounds known for their diverse biological activities.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other benzylpiperazine derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to benzylpiperazine , it’s possible that similar pathways could be affected.
Result of Action
Benzylpiperazine derivatives have been reported to have various biological activities , suggesting that this compound could have similar effects.
Propiedades
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCQVJCSKIBJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

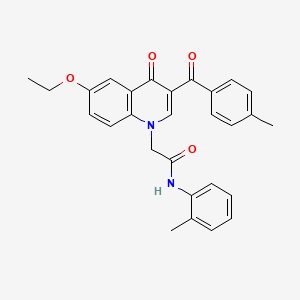
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)

![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)
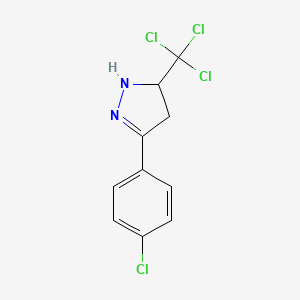
![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)
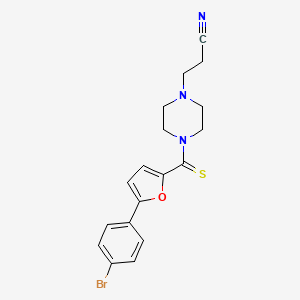
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)

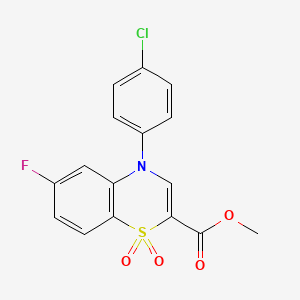
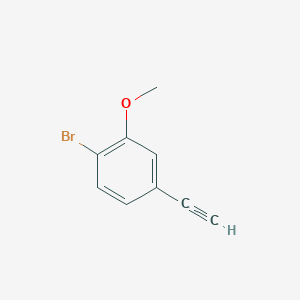
![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)

